2-(4-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide
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Overview
Description
2-(4-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, substituted with a 4-methylphenyl group and a sulfamoylphenylmethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Substitution Reactions:
Sulfamoylation: The sulfamoylphenylmethyl group can be introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with a sulfamoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core and the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents and Lewis acids for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various functionalized quinoline derivatives depending on the substituents used.
Scientific Research Applications
2-(4-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. The sulfamoyl group can form hydrogen bonds with enzyme active sites, leading to enzyme inhibition. The compound’s overall structure allows it to interact with multiple pathways, making it a versatile molecule for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenyl)quinoline: Lacks the sulfamoylphenylmethyl group, making it less versatile in terms of functionalization.
4-methyl-2-[(4-methylphenyl)sulfonyl]quinoline: Contains a sulfonyl group instead of a sulfamoyl group, leading to different chemical reactivity and biological activity.
[(4-methylphenyl)sulfonyl]acetic acid: A simpler molecule with different applications, primarily in organic synthesis.
Uniqueness
2-(4-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H21N3O3S |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O3S/c1-16-6-10-18(11-7-16)23-14-21(20-4-2-3-5-22(20)27-23)24(28)26-15-17-8-12-19(13-9-17)31(25,29)30/h2-14H,15H2,1H3,(H,26,28)(H2,25,29,30) |
InChI Key |
KDDYXBBKAVSDMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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